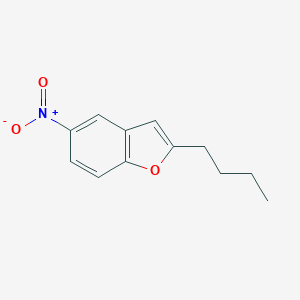

2-Butyl-5-nitrobenzofuran

Description

The exact mass of the compound 2-Butyl-5-nitrobenzofuran is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Butyl-5-nitrobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butyl-5-nitrobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-butyl-5-nitro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-3-4-11-8-9-7-10(13(14)15)5-6-12(9)16-11/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAJABPTUOLUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431576 | |

| Record name | 2-BUTYL-5-NITROBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133238-87-6 | |

| Record name | 2-Butyl-5-nitrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133238-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-BUTYL-5-NITROBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Butyl-5-nitrobenzofuran from 4-Nitrophenol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a validated synthetic route to 2-Butyl-5-nitrobenzofuran, a key intermediate in the preparation of various pharmacologically active molecules. The synthesis commences with the readily available starting material, 4-nitrophenol, and proceeds through a five-step reaction sequence. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of 2-butyl-5-nitrobenzofuran from 4-nitrophenol involves a sequence of five key transformations:

-

Esterification: 4-Nitrophenol is first acylated with hexanoyl chloride to form 4-nitrophenyl hexanoate.

-

Fries Rearrangement: The resulting ester undergoes a Fries rearrangement to yield 2-hydroxy-5-nitrophenyl pentyl ketone.

-

α-Bromination: Selective bromination at the α-position of the ketone furnishes 2-bromo-1-(2-hydroxy-5-nitrophenyl)hexan-1-one.

-

Cyclization: Intramolecular cyclization of the α-bromo ketone leads to the formation of the target molecule, 2-butyl-5-nitrobenzofuran.

This synthetic approach is a practical and scalable method for the preparation of this important benzofuran derivative.[1][2]

Experimental Protocols

The following protocols are adapted from established literature procedures.[1]

Synthesis of 4-nitrophenyl hexanoate (Compound 4)

To a stirred solution of 4-nitrophenol (100g) in an appropriate solvent, hexanoyl chloride is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified to yield 4-nitrophenyl hexanoate.

Synthesis of 2-hydroxy-5-nitrophenyl pentyl ketone (Compound 6) via Fries Rearrangement

4-nitrophenyl hexanoate undergoes a Fries rearrangement in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is typically carried out in a suitable solvent at an elevated temperature. After the reaction is complete, the mixture is carefully quenched and the product, 2-hydroxy-5-nitrophenyl pentyl ketone, is isolated and purified.

Synthesis of 2-bromo-1-(2-hydroxy-5-nitrophenyl)hexan-1-one (Compound 8)

The selective α-bromination of 2-hydroxy-5-nitrophenyl pentyl ketone is achieved using a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator. The reaction is performed in an inert solvent under anhydrous conditions. The progress of the reaction is monitored by TLC, and upon completion, the product is worked up and purified.

Synthesis of 2-butyl-5-nitrobenzofuran (Compound 9)

The final cyclization step involves treating 2-bromo-1-(2-hydroxy-5-nitrophenyl)hexan-1-one with a base, such as potassium carbonate, in a suitable solvent like acetone. The reaction mixture is heated to reflux to facilitate the intramolecular cyclization. After completion, the reaction mixture is filtered, the solvent is removed, and the crude product is purified to afford 2-butyl-5-nitrobenzofuran.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 2-butyl-5-nitrobenzofuran and its intermediates.

| Step | Reactant(s) | Product | Reagents/Conditions | Yield (%) |

| 1 | 4-Nitrophenol, Hexanoyl chloride | 4-Nitrophenyl hexanoate | - | - |

| 2 | 4-Nitrophenyl hexanoate | 2-Hydroxy-5-nitrophenyl pentyl ketone | Fries Rearrangement | - |

| 3 | 2-Hydroxy-5-nitrophenyl pentyl ketone | 2-Bromo-1-(2-hydroxy-5-nitrophenyl)hexan-1-one | NBS, Radical Initiator | - |

| 4 | 2-Bromo-1-(2-hydroxy-5-nitrophenyl)hexan-1-one | 2-Butyl-5-nitrobenzofuran | K2CO3, Acetone, Reflux | - |

Note: Specific yields were not detailed in the provided search results but this table structure allows for their inclusion as data becomes available.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of 2-butyl-5-nitrobenzofuran from 4-nitrophenol.

Caption: Synthetic workflow for 2-Butyl-5-nitrobenzofuran.

Reaction Scheme

The chemical transformations involved in the synthesis are depicted in the reaction scheme below.

Caption: Overall reaction scheme for the synthesis.

References

An In-depth Technical Guide to the Chemical Properties of 2-Butyl-5-nitrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-5-nitrobenzofuran is a heterocyclic aromatic compound that holds significant importance in the field of medicinal chemistry. While not extensively studied for its intrinsic biological activities, it serves as a critical starting material and key intermediate in the synthesis of more complex pharmaceutical agents. Its primary role is in the production of Dronedarone, an antiarrhythmic drug used for the treatment of atrial fibrillation and atrial flutter.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and known context of 2-Butyl-5-nitrobenzofuran.

The benzofuran scaffold is a common motif in many biologically active natural products and synthetic drugs, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects. The incorporation of a nitro group, a potent electron-withdrawing group, can significantly influence the molecule's reactivity and potential as a pharmacophore or a toxicophore.

Chemical and Physical Properties

2-Butyl-5-nitrobenzofuran is described as a bright yellow, low-melting solid. While detailed experimental data for the pure intermediate is not extensively published, its properties can be inferred from various sources and are summarized below. For comparison, properties of a key derivative, (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, are also included.

Table 1: Physical and Chemical Properties of 2-Butyl-5-nitrobenzofuran and a Key Derivative

| Property | 2-Butyl-5-nitrobenzofuran | (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone |

| CAS Number | 133238-87-6 | 141645-16-1 |

| Molecular Formula | C₁₂H₁₃NO₃ | C₁₉H₁₇NO₅ |

| Molecular Weight | 219.24 g/mol | 339.34 g/mol |

| Appearance | Bright Yellow Low Melting Solid | Off-white to light yellow powder |

| Boiling Point | 329.7 ± 22.0 °C (Predicted) | 559.5 °C at 760 mmHg |

| Flash Point | 153.2 ± 22.3 °C | 292.2 °C |

| Density | 1.191 g/cm³ (Predicted) | 1.3 g/cm³ |

| Solubility | Not reported | Chloroform (Slightly), Methanol (Slightly) |

| Melting Point | Not reported | 129 - 131 °C |

Note: Some physical properties for 2-Butyl-5-nitrobenzofuran are predicted values as experimental data is not widely available in the cited literature.

Synthesis of 2-Butyl-5-nitrobenzofuran

Several synthetic routes for 2-Butyl-5-nitrobenzofuran have been reported, often as part of the overall synthesis of Dronedarone. A common approach involves a multi-step synthesis starting from commercially available 4-nitrophenol.

Synthetic Workflow Diagram

The following diagram illustrates a common synthetic pathway to 2-Butyl-5-nitrobenzofuran and its subsequent conversion to a key Dronedarone intermediate.

References

An In-depth Technical Guide to (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone: Structure, Synthesis, and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, a key intermediate in the synthesis of the antiarrhythmic drug Dronedarone. This document details its chemical structure, physical and chemical properties, and provides a thorough experimental protocol for its synthesis. While primarily recognized for its role as a synthetic precursor, this guide also touches upon the broader biological context of benzofuran derivatives. All quantitative data is summarized for clarity, and a detailed visualization of its chemical structure is provided.

Chemical Structure and Properties

(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone is a complex organic molecule featuring a benzofuran core. The structure is characterized by a butyl group at the 2-position, a nitro group at the 5-position of the benzofuran ring, and a 4-hydroxybenzoyl group at the 3-position.

Chemical Structure Diagram:

Caption: Chemical structure of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 141645-16-1 | [1][2] |

| Molecular Formula | C₁₉H₁₇NO₅ | [3] |

| Molecular Weight | 339.34 g/mol | [4] |

| Appearance | Off-white to light yellow powder | [5] |

| Melting Point | 129 - 131 °C | [6] |

| Boiling Point (Predicted) | 559.5 ± 50.0 °C at 760 mmHg | [6] |

| Density (Predicted) | 1.302 ± 0.06 g/cm³ | [6] |

| Purity (Typical) | ≥98.0% | [5] |

Synthesis Protocol

The synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone is a multi-step process, prominently detailed in patent literature as a key step in the production of Dronedarone.[1] The following is a detailed experimental protocol adapted from the described synthesis.

Experimental Workflow:

Caption: Synthetic workflow for (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone.

Step 1: Friedel-Crafts Acylation of 2-Butyl-5-nitro-1-benzofuran

-

In a suitable reaction vessel under a nitrogen atmosphere, dissolve 2-butyl-5-nitro-1-benzofuran (1.0 eq) in anhydrous dichloroethane.

-

Add 4-methoxybenzoyl chloride (1.1 eq) to the solution.

-

Carefully add aluminum chloride (2.1 eq) portion-wise at room temperature, maintaining control of the reaction temperature.

-

Stir the reaction mixture at room temperature for approximately 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into a mixture of ice and water. A slight exotherm may be observed.

-

Separate the organic phase.

-

Wash the organic phase sequentially with a 2N sodium hydroxide solution and a saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone as a brown oil. This intermediate is typically used in the next step without further purification.[1]

Step 2: Demethylation

-

Dissolve the crude (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone (1.0 eq) obtained from the previous step in dichloroethane in a three-necked flask under a nitrogen atmosphere.[1]

-

Add aluminum chloride (2.25 eq) to the solution.[1]

-

Reflux the reaction mixture for approximately 21 hours. Monitor the disappearance of the starting material by TLC (Eluent: Ethyl acetate/Heptane 20/80).[1]

-

After the reaction is complete, cool the mixture and pour it into ice. Add dichloromethane to the mixture.[1]

-

Stir the mixture for about 1 hour and then filter through celite.[1]

-

Rinse the celite cake with dichloromethane and combine the filtrates.

-

The resulting solid can be purified by chromatography on silica gel (eluent: ethyl acetate/heptane gradient from 0 to 20%) to afford (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone as a beige solid.[1]

Spectroscopic Data

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the butyl group protons (aliphatic region), aromatic protons on the benzofuran and phenyl rings (aromatic region), and a singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the butyl carbons, aromatic carbons of both rings, the carbonyl carbon of the methanone bridge, and carbons attached to the oxygen and nitrogen atoms. |

| FT-IR (cm⁻¹) | Characteristic peaks for O-H stretching (hydroxyl group), C=O stretching (ketone), N-O stretching (nitro group), C-O stretching (ether in benzofuran), and aromatic C-H stretching. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (339.34 g/mol ) and characteristic fragmentation patterns. |

Biological Significance and Applications

The primary and well-documented significance of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone is its role as a crucial intermediate in the synthesis of Dronedarone.[7][8] Dronedarone is a Class III antiarrhythmic agent used for the treatment of atrial fibrillation and atrial flutter.[7]

While specific biological activity studies on this intermediate are limited, the benzofuran scaffold is a common motif in a wide range of biologically active natural products and synthetic compounds.[9] Derivatives of benzofuran have been reported to exhibit various pharmacological properties, including:

-

Antitumor activity [9]

-

Antibacterial activity [9]

-

Antioxidative properties [9]

-

Anti-inflammatory effects [9]

It is plausible that (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone may possess some inherent biological activity, though this has not been extensively investigated. Its primary utility in the pharmaceutical industry remains as a building block for the synthesis of Dronedarone.

Conclusion

(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone is a well-defined chemical entity with a critical role in the pharmaceutical industry as a key intermediate for the synthesis of Dronedarone. This guide has provided a detailed overview of its structure, properties, and a comprehensive synthesis protocol. Further research into the potential intrinsic biological activities of this molecule could be a subject of future investigation, given the known pharmacological importance of the benzofuran nucleus.

References

- 1. WO2008139057A2 - Method for preparing 2-(n-butyl)-3-(4-hydroxybenzoyl)-5-nitrobenzofurane - Google Patents [patents.google.com]

- 2. clearsynth.com [clearsynth.com]

- 3. scbt.com [scbt.com]

- 4. CN106946822A - A kind of preparation method of 2 butyl 3 (4 hydroxy benzoyl) benzofurans - Google Patents [patents.google.com]

- 5. 2-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran [chembk.com]

- 6. WO2007140989A2 - Process for the manufacture of 2-butyl-3- (4-methoxybenzoyl) -5-nitrobenzofurane and use thereof in the production of of medicaments - Google Patents [patents.google.com]

- 7. ias.ac.in [ias.ac.in]

- 8. (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone CAS 141645-16-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, CasNo.141645-16-1 Getchem Co., Ltd. China (Mainland) [shanghailinghang.lookchem.com]

The Multifaceted Biological Activities of Nitrobenzofuran Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of nitrobenzofuran derivatives, offering critical insights for researchers and scientists in the field of drug development.

Nitrobenzofuran derivatives, a prominent class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The fusion of a benzofuran ring system with a nitro group imparts unique physicochemical properties, leading to potent anticancer, antimicrobial, and enzyme-inhibitory effects. This technical guide provides a comprehensive overview of the current state of research on nitrobenzofuran derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to facilitate further investigation and therapeutic development.

Anticancer Activity: Targeting Key Cellular Processes

Nitrobenzofuran derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of programmed cell death (apoptosis), disruption of the cell cycle, and inhibition of critical signaling pathways that drive tumor progression.

A notable example is the activity of a benzofuran ring-linked 3-nitrophenyl chalcone derivative, which has shown selective cytotoxic effects on colon cancer cells (HCT-116 and HT-29) with IC₅₀ values of 1.71 µM and 7.76 µM, respectively, after 48 hours of treatment.[1] This selectivity is crucial for minimizing off-target effects in potential therapeutic applications.

The anticancer effects of these derivatives are often mediated through the induction of apoptosis via both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2] For instance, some nitrobenzofurazan derivatives have been shown to activate both pathways, while others may selectively activate the intrinsic pathway.[2] Key molecular events include the activation of caspases, such as caspase 3/7, and the modulation of Bcl-2 family proteins.[1] Specifically, a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax can lead to the release of cytochrome C from the mitochondria, triggering the apoptotic cascade.[2] Furthermore, some derivatives can activate the DR-4-mediated apoptosis at the cell membrane.[1]

In addition to apoptosis induction, nitrobenzofuran derivatives can arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation. For example, treatment with certain derivatives has been observed to cause cell cycle arrest at the G0/G1 phase or an increase in the S phase population.[1][2]

Quantitative Data: In Vitro Anticancer Activity of Benzofuran and Nitrobenzofuran Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Benzofuran ring-linked 3-nitrophenyl chalcone | HCT-116 (Colon) | 1.71 | [1] |

| Benzofuran ring-linked 3-nitrophenyl chalcone | HT-29 (Colon) | 7.76 | [1] |

| 5-nitro-2-(4-methoxyphenyl)benzofuran | - | (MAO-B inhibitor, not anticancer IC50) | [3] |

| Ailanthoidol (natural benzofuran) | Huh7 (Hepatoma) | 45 (24h), 22 (48h) | [4] |

| 3-methylbenzofuran derivative (16b) | A549 (Lung) | 1.48 | [4] |

| Bromo derivative (14c) | HCT116 (Colon) | 3.27 | [4] |

| 2-aryl-5-nitrobenzofuran-based hydrazone (3k) | MCF-7 (Breast) | 4.21 | [5] |

Signaling Pathways in Anticancer Activity

The anticancer activity of nitrobenzofuran derivatives is intricately linked to their ability to modulate key signaling pathways. One of the critical pathways implicated is the mTOR (mammalian target of rapamycin) signaling pathway, which is often dysregulated in cancer.[4][6]

Caption: Anticancer mechanisms of nitrobenzofuran derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Nitrobenzofuran derivatives have emerged as a promising class of antimicrobial agents with activity against a wide range of pathogenic bacteria and fungi.[7][8] The antimicrobial efficacy is often linked to the enzymatic reduction of the nitro group, which generates toxic reactive species within the microbial cells.[9]

(Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranones have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus epidermidis, MRSA, and Bacillus subtilis, as well as the Gram-negative bacterium Klebsiella pneumoniae.[10] In contrast, their 4-nitroimidazole counterparts were found to be less effective.[10] This highlights the critical role of the nitro group's position in determining the antibacterial spectrum and potency.

Quantitative Data: In Vitro Antimicrobial Activity of Nitrobenzofuran Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | as low as 0.78 | [11] |

| Novel benzo[b]furan derivatives (9, 10, 11b-d) | Broad spectrum | 2.50 - 20 | [7] |

| Aza-benzofuran (Compound 1) | Salmonella typhimurium | 12.5 | [12] |

| Aza-benzofuran (Compound 1) | Escherichia coli | 25 | [12] |

| Aza-benzofuran (Compound 1) | Staphylococcus aureus | 12.5 | [12] |

| Oxa-benzofuran (Compound 5) | Penicillium italicum | 12.5 | [12] |

| Oxa-benzofuran (Compound 6) | Colletotrichum musae | 12.5 - 25 | [12] |

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

A standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent is the broth microdilution assay.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: The nitrobenzofuran derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth and inoculum) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caption: Workflow for MIC determination.

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

Certain nitrobenzofuran derivatives have been identified as potent inhibitors of specific enzymes, suggesting their potential in treating a variety of diseases, including neurodegenerative disorders.

Nitro-substituted 2-phenylbenzofurans have been investigated as inhibitors of human monoamine oxidases (MAO), with a particular selectivity for the MAO-B isoform.[3] MAO-B is a key enzyme in the metabolism of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease.[3] One of the most active compounds in a studied series was 5-nitro-2-(4-methoxyphenyl)benzofuran, which exhibited reversible MAO-B inhibition with an IC₅₀ of 140 nM.[3]

Furthermore, other benzofuran derivatives have been shown to selectively inhibit SIRT2, a member of the sirtuin family of deacetylases.[13][14] Dysregulation of SIRT2 activity has been implicated in cancer and neurodegenerative diseases, making it an attractive therapeutic target.[13]

Structure-Activity Relationships (SAR)

The biological activity of nitrobenzofuran derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. Key structural features that influence activity include the position and nature of substituents on both the benzofuran ring and any attached side chains.

For instance, in the case of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones, the position of the nitro group on the imidazole ring is a critical determinant of antibacterial activity.[10] Similarly, for 2-phenylbenzofuran-based MAO-B inhibitors, the substitution pattern on the 2-phenyl ring influences inhibitory potency.[3]

Synthesis of Nitrobenzofuran Derivatives

The synthesis of nitrobenzofuran derivatives can be achieved through various chemical strategies. A common approach involves the reaction of a substituted phenol with a suitable reagent to construct the furan ring, followed by nitration. For example, some antibacterial benzo[b]furan derivatives have been synthesized starting from commercially available 4-methyl-2-nitrophenol.[7] The general procedure for the preparation of certain benzofuran derivatives involves the reaction of an intermediate with acid chlorides or sulphonyl chlorides in pyridine.

Conclusion

Nitrobenzofuran derivatives represent a versatile and promising scaffold in drug discovery, exhibiting a wide array of biological activities. Their potent anticancer, antimicrobial, and enzyme-inhibitory properties, coupled with the potential for synthetic modification to optimize their pharmacological profiles, make them attractive candidates for further development. The insights provided in this technical guide, including quantitative data, experimental methodologies, and mechanistic visualizations, are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of compounds. Continued exploration of the structure-activity relationships and mechanisms of action of nitrobenzofuran derivatives will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

- 1. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. sciforum.net [sciforum.net]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemistry and antibacterial activity of nitrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Significance of 2-Butyl-5-nitrobenzofuran: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-5-nitrobenzofuran has emerged as a molecule of significant interest within the pharmaceutical industry, primarily owing to its role as a pivotal intermediate in the synthesis of Dronedarone. Dronedarone is a potent antiarrhythmic agent used in the management of atrial fibrillation and atrial flutter.[1][2] The efficient and scalable synthesis of 2-Butyl-5-nitrobenzofuran is therefore a critical aspect of the manufacturing process for this important therapeutic. This technical guide provides a comprehensive overview of the discovery and history of 2-Butyl-5-nitrobenzofuran, focusing on its synthetic pathways and chemical importance. While the compound itself is not known to possess direct therapeutic activity, its history is intrinsically linked to the development of Dronedarone.

Synthetic Pathways for 2-Butyl-5-nitrobenzofuran and its Derivatives

Several synthetic routes for 2-Butyl-5-nitrobenzofuran and its immediate precursor to Dronedarone, (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, have been reported in scientific literature and patents. These methods vary in their starting materials, reagents, and overall efficiency. Below is a summary of the key synthetic strategies.

Key Synthetic Approaches

| Method | Starting Materials | Key Reagents/Steps | Product | Reference |

| Gubin et al. | 4-Nitrophenol | Five-step conversion | 2-Butyl-5-nitrobenzofuran (9) | [1] |

| Kretzschmar et al. | 1-Bromo-4-nitrobenzene, 1-(4-methoxyphenyl)ethanone oxime | Pentanoyl chloride, tributylamine, molecular sieves, tributylamine hydrochloride | (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone (10) | [1] |

| Cambrex Karlskoga et al. | 1-Chloro-4-nitrobenzene, Ethyl N-hydroxyacetimidate | HCl, Acetonitrile, 1-(4-hydroxyphenyl)heptane-1,3-dione, Acetic acid | (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone (2) | [1] |

| Alternative Approach | 1-Fluoro-4-nitrobenzene, 1-Hexyn-3-ol | Claisen rearrangement, Intramolecular cyclization | 2-(n-butyl)-5-nitrobenzofuran (I) | [3] |

Detailed Experimental Protocols

Synthesis of 2-Butyl-5-nitrobenzofuran via Gubin et al. Method

This process, as described in a US patent, involves a five-step synthesis starting from commercially available 4-nitrophenol to yield 2-butyl-5-nitrobenzofuran.[1]

Step 1-5: The commercially available 4-nitrophenol (3) is converted in five steps to 2-butyl-5-nitrobenzofuran (9).[1] Further details of the specific reagents and conditions for each of the five steps are outlined in the patent literature.

Synthesis of (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone via Kretzschmar et al. Method

This route commences from 1-bromo-4-nitrobenzene and 1-(4-methoxyphenyl)ethanone oxime.[1]

-

Reaction: 2-(2-hydroxy-5-nitrophenyl)-1-(4-methoxyphenyl)ethanone is reacted with pentanoyl chloride to give 2-(2-(4-methoxyphenyl)-2-oxoethyl)-4-nitrophenyl pentanoate.

-

Cyclisation: The resulting product is cyclized in the presence of tributylamine and unmodified molecular sieves to afford (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone (10).

-

Deprotection: The methyl group is subsequently deprotected using tributylamine hydrochloride at 200°C to furnish the final product.[1]

Synthesis of (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone via Cambrex Karlskoga et al. Method

This approach utilizes 1-chloro-4-nitrobenzene and ethyl N-hydroxyacetimidate as starting materials.[1]

-

Hydrolysis: Ethyl N-4-nitrophenoxyacetimidate is hydrolyzed with HCl in acetonitrile to yield O-(4-nitrophenyl)hydroxylamine.

-

Condensation and Rearrangement: Condensation and rearrangement of O-(4-nitrophenyl)hydroxylamine and 1-(4-hydroxyphenyl)heptane-1,3-dione in acetic acid affords the target compound via an in situ intermediate of 1-(4-hydroxyphenyl)-3-((4-nitrophenoxy)imino)heptan-1-one.[1]

Synthesis of 2-(n-butyl)-5-nitrobenzofuran via Claisen Rearrangement and Intramolecular Cyclization

This patented process starts with 1-fluoro-4-nitrobenzene.[3]

-

Reaction: 1-Fluoro-4-nitrobenzene is reacted with 1-hexyn-3-ol.

-

Rearrangement and Cyclization: The obtained product is then subjected to a Claisen rearrangement followed by an intramolecular cyclization to yield 2-(n-butyl)-5-nitrobenzofuran.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic routes described above.

References

Characterization of 2-Butyl-5-nitrobenzofuran: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Butyl-5-nitrobenzofuran. This information is valuable for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Butyl-5-nitrobenzofuran

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.38 | d | H-4 |

| 8.13 | dd | H-6 |

| 7.55 | d | H-7 |

| 6.70 | s | H-3 |

| 2.85 | t | -CH₂- (α to benzofuran) |

| 1.75 | m | -CH₂- (β to benzofuran) |

| 1.45 | m | -CH₂- (γ to benzofuran) |

| 0.95 | t | -CH₃ |

Predicted using computational models. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Butyl-5-nitrobenzofuran

| Chemical Shift (ppm) | Assignment |

| 162.1 | C-2 |

| 158.5 | C-7a |

| 144.2 | C-5 |

| 126.9 | C-3a |

| 119.5 | C-6 |

| 116.8 | C-4 |

| 111.4 | C-7 |

| 102.8 | C-3 |

| 29.8 | -CH₂- (α to benzofuran) |

| 28.7 | -CH₂- (β to benzofuran) |

| 22.3 | -CH₂- (γ to benzofuran) |

| 13.8 | -CH₃ |

Predicted using computational models. Actual experimental values may vary.

Table 3: Key Infrared (IR) Absorption Bands for 2-Butyl-5-nitrobenzofuran

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1520, ~1340 | Strong | Asymmetric and symmetric NO₂ stretching |

| ~1600, ~1480 | Medium-Strong | C=C stretching (aromatic) |

| ~1260 | Strong | C-O-C stretching (benzofuran) |

| ~2960-2850 | Medium | C-H stretching (aliphatic) |

Values are typical for nitroaromatic and benzofuran compounds.

Table 4: Mass Spectrometry Data for 2-Butyl-5-nitrobenzofuran

| m/z | Interpretation |

| 219.09 | [M]⁺ (Molecular Ion) |

| 176.08 | [M - C₃H₇]⁺ |

| 130.04 | [M - C₄H₉ - NO₂]⁺ |

Fragmentation patterns are predicted based on the structure.

Experimental Protocols

A common route for the synthesis of 2-Butyl-5-nitrobenzofuran involves the reaction of 2-bromo-1-(2-hydroxy-5-nitrophenyl)ethan-1-one with a butylating agent. The subsequent characterization relies on standard spectroscopic techniques.

Synthesis of 2-Butyl-5-nitrobenzofuran

-

Starting Material Preparation: Synthesize 2-bromo-1-(2-hydroxy-5-nitrophenyl)ethan-1-one from 2-hydroxy-5-nitroacetophenone.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(2-hydroxy-5-nitrophenyl)ethan-1-one in a suitable solvent such as acetone or ethanol.

-

Butylation: Add a butylating agent, such as butylmagnesium bromide (a Grignard reagent) or tributylphosphine, to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

-

Use tetramethylsilane (TMS) as an internal standard.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using a potassium bromide (KBr) pellet or as a thin film on a salt plate.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

-

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and spectroscopic characterization of 2-Butyl-5-nitrobenzofuran.

The Linchpin of an Antiarrhythmic: A Technical Guide to the Role of 2-Butyl-5-nitrobenzofuran in Dronedarone Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of 2-butyl-5-nitrobenzofuran in the synthesis of dronedarone, a key antiarrhythmic agent. We will dissect the synthetic pathway, providing detailed experimental protocols for the core transformations, quantitative data for each step, and visualizations to illuminate the process.

Introduction: The Strategic Importance of 2-Butyl-5-nitrobenzofuran

Dronedarone, a non-iodinated benzofuran derivative, is a multichannel blocker used in the management of atrial fibrillation. Its synthesis is a multi-step process where the strategic introduction of key structural motifs is paramount. 2-Butyl-5-nitrobenzofuran emerges as a critical starting material, providing the core benzofuran scaffold and the precursor to the essential methanesulfonamido group. Its stable structure allows for sequential functionalization at the C3 and C5 positions, making it an ideal building block for the elaboration of the final drug molecule. Several synthetic routes originating from this intermediate have been developed, highlighting its versatility and importance in the cost-effective and efficient production of dronedarone.[1][2][3]

The Synthetic Pathway: From Intermediate to Active Pharmaceutical Ingredient

The synthesis of dronedarone from 2-butyl-5-nitrobenzofuran can be conceptually divided into four key stages:

-

Acylation: Introduction of the benzoyl moiety at the C3 position of the benzofuran ring.

-

Side-Chain Installation: Attachment of the dibutylaminopropoxy side chain.

-

Nitro Group Reduction: Conversion of the nitro group at the C5 position to an amino group.

-

Sulfonylation: Formation of the final methanesulfonamido group.

Below is a detailed examination of each of these transformative steps.

Figure 1: Overall synthetic pathway of dronedarone from 2-butyl-5-nitrobenzofuran.

Step 1: Friedel-Crafts Acylation of 2-Butyl-5-nitrobenzofuran

The initial and crucial step involves the acylation of 2-butyl-5-nitrobenzofuran with 4-methoxybenzoyl chloride. This reaction, typically a Friedel-Crafts acylation, is catalyzed by a Lewis acid such as tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃).[1][3] The reaction selectively introduces the benzoyl group at the electron-rich C3 position of the benzofuran ring.

References

Technical Guide: Physicochemical Properties and Biological Context of 2-Butyl-5-nitrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical data for 2-Butyl-5-nitrobenzofuran. Due to the limited publicly available information on this specific compound, this document also includes data on the closely related derivative, (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, and a general overview of the biological activities associated with the broader class of benzofuran derivatives. Experimental protocols for the determination of physical properties are outlined based on standard laboratory methodologies.

Physicochemical Properties of 2-Butyl-5-nitrobenzofuran

Table 1: Physical and Chemical Properties of 2-Butyl-5-nitrobenzofuran

| Property | Value | Source |

| Appearance | Bright Yellow Low Melting Solid | ECHEMI |

| Melting Point | Not available | - |

| Boiling Point | 329.7±22.0 °C (Predicted) | ECHEMI |

| Density | 1.191 g/cm³ | ECHEMI |

| Molecular Formula | C₁₂H₁₃NO₃ | ECHEMI |

| Molecular Weight | 219.24 g/mol | ECHEMI |

It is important to note that the boiling point is a predicted value and should be confirmed experimentally.

Data for a Related Derivative: (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone

A significant body of literature exists for the derivative (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, which is a key intermediate in the synthesis of the antiarrhythmic drug Dronedarone.[1][2] Given the potential for interest in this related compound, its properties are summarized below for comparative purposes.

Table 2: Physical and Chemical Properties of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone

| Property | Value | Source |

| CAS Number | 141645-16-1 | ChemicalBook, MedchemExpress.com |

| Appearance | Off-white to light yellow powder | Home Sunshine Pharma |

| Melting Point | 129 - 131 °C | ChemicalBook |

| Boiling Point | 559.5±50.0 °C (Predicted) | ChemicalBook |

| Density | 1.302±0.06 g/cm³ (Predicted) | ChemicalBook |

| Molecular Formula | C₁₉H₁₇NO₅ | MedchemExpress.com |

| Molecular Weight | 339.34 g/mol | SCBT |

Experimental Protocols

Specific experimental protocols for the determination of the melting and boiling points of 2-Butyl-5-nitrobenzofuran are not detailed in the available literature. However, standard methodologies for such determinations are well-established.

Melting Point Determination (General Protocol)

The melting point of a solid can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady rate. As the melting point is approached, the heating rate is reduced to approximately 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Boiling Point Determination (General Protocol - Thiele Tube Method)

The Thiele tube method is a common and convenient technique for determining the boiling point of a small quantity of liquid.

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The top of the sample tube should be above the level of the heating liquid.

-

Heating: The side arm of the Thiele tube is gently heated, allowing for even heat distribution by convection.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or signaling pathways directly modulated by 2-Butyl-5-nitrobenzofuran. Its primary documented role is as a key starting material in the multi-step synthesis of Dronedarone, an antiarrhythmic drug.[1]

General Biological Activities of Benzofuran Derivatives

The benzofuran scaffold is a common motif in a wide range of biologically active compounds, both natural and synthetic.[3][4][5] Derivatives of benzofuran have been reported to exhibit a broad spectrum of pharmacological properties, including:

-

Antimicrobial Activity: Including antibacterial and antifungal properties.[3][6]

-

Anticancer Activity: Some benzofuran derivatives have shown promise as anticancer agents.[3]

-

Anti-inflammatory Activity [6]

-

Antiviral Activity [4]

-

Antioxidant Activity [4]

-

Antiarrhythmic Activity: As exemplified by Dronedarone.[4]

The biological activity of benzofuran derivatives is highly dependent on the nature and position of the substituents on the benzofuran ring system.

Synthesis Pathway of 2-Butyl-5-nitrobenzofuran

A practical synthesis of 2-Butyl-5-nitrobenzofuran has been described as a multi-step process starting from commercially available 4-nitrophenol. This synthetic route involves key steps such as Fries rearrangement, selective α-bromination, and cyclization.[1]

Caption: Synthetic route to 2-Butyl-5-nitrobenzofuran.

Conclusion

2-Butyl-5-nitrobenzofuran is a compound for which detailed, experimentally determined physical properties, such as a precise melting point, are not widely published. While predicted data are available, experimental verification is recommended for any research or development applications. The primary significance of this compound, as highlighted in the existing literature, is its role as a crucial intermediate in the synthesis of the pharmaceutical agent Dronedarone. Although no specific biological activities have been attributed directly to 2-Butyl-5-nitrobenzofuran, its core benzofuran structure is a well-established pharmacophore associated with a diverse range of biological effects. Further research into the direct biological properties of this compound could be a valuable area of investigation.

References

- 1. ias.ac.in [ias.ac.in]

- 2. (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone | 141645-16-1 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Studies of 2-Butyl-5-nitrobenzofuran and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran, a heterocyclic scaffold composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This technical guide focuses on the preliminary understanding of 2-Butyl-5-nitrobenzofuran and its analogs. While research directly investigating the biological activities of 2-Butyl-5-nitrobenzofuran is limited, with its primary role documented as a key intermediate in the synthesis of the antiarrhythmic drug dronedarone, this paper will explore the potential therapeutic applications of this structural motif by examining the well-established biological activities of the broader benzofuran class. This guide will delve into the known anticancer and antimicrobial properties of various benzofuran derivatives, presenting available quantitative data and detailing relevant experimental protocols. Furthermore, it will visualize synthetic pathways and generalized biological screening workflows to provide a comprehensive resource for stimulating further research and development in this area.

Introduction to the Benzofuran Scaffold

The benzofuran nucleus is a privileged structure in drug discovery, found in numerous natural products and synthetic compounds with significant therapeutic value.[1][2][3] The versatility of the benzofuran ring system allows for substitutions at various positions, leading to a diverse range of pharmacological profiles.[4][5] Derivatives of benzofuran have been reported to possess anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral activities, among others.[6][7][8] The biological activity is often intrinsically linked to the nature and position of the substituents on the benzofuran core.[4][9]

Synthesis of 2-Butyl-5-nitrobenzofuran Analogs

The synthesis of 2-Butyl-5-nitrobenzofuran derivatives is of significant interest due to their role as precursors to pharmacologically active molecules like dronedarone.[10] A common synthetic route involves a multi-step process starting from commercially available materials.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a key analog, (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone.[10]

Caption: Generalized synthetic workflow for a key 2-Butyl-5-nitrobenzofuran analog.

Detailed Experimental Protocol: Synthesis of (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone

This protocol is adapted from a reported synthesis.[10]

-

Reaction Setup: To a stirred solution of 2-butyl-5-nitrobenzofuran (25 g, 0.11 mol) in a suitable solvent, add 4-methoxybenzoyl chloride.

-

Catalyst Addition: A Lewis acid catalyst, such as SnCl4, is added to facilitate the Friedel–Crafts acylation.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature until completion, monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched, and the organic layer is separated, washed, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent like isopropanol to afford (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone.

Biological Activities of Benzofuran Analogs

While specific biological data for 2-Butyl-5-nitrobenzofuran is scarce, the broader class of benzofuran derivatives has been extensively studied for various therapeutic activities.

Anticancer Activity

Numerous benzofuran derivatives have demonstrated potent anticancer activity against a range of cancer cell lines.[4][7][9][11][12][13] The mechanism of action often involves inducing apoptosis, cell cycle arrest, and inhibiting key signaling pathways.[7]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Halogenated Benzofuran 1 | K562 (Leukemia) | 5 | [4] |

| Halogenated Benzofuran 1 | HL60 (Leukemia) | 0.1 | [4] |

| Amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan 10h | L1210 (Leukemia) | 0.016-0.024 | [12] |

| Benzofuran-based oxadiazole conjugate 14a-c | Various | - | [13] |

| Benzofuran derivative 17i | H460 (Lung) | 2.06 | [14] |

| Benzofuran derivative 17i | MCF-7 (Breast) | 2.90 | [14] |

| Benzofuran-2-yl-(...)-methanone 32 | A2780 (Ovarian) | 12 | [3] |

| Benzofuran-2-yl-(...)-methanone 33 | A2780 (Ovarian) | 11 | [3] |

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[11][12]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test benzofuran derivatives and incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

The following diagram illustrates a simplified representation of common signaling pathways that are often targeted by anticancer agents. The precise pathways affected by 2-Butyl-5-nitrobenzofuran analogs would require specific investigation.

Caption: Simplified diagram of key signaling pathways in cancer.

Antimicrobial Activity

Benzofuran derivatives have also been identified as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[6][15][16][17][18]

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzofuran amide 6a | B. subtilis | 6.25 | [6] |

| Benzofuran amide 6b | S. aureus | 6.25 | [6] |

| Benzofuran amide 6f | E. coli | 6.25 | [6] |

| 1-(thiazol-2-yl)pyrazoline 19 | E. coli | - (Zone of inhibition: 25 mm) | [16] |

| M5i, M5k, M5l | Candida albicans | - (Significant activity at 25 µg/mL) | [15] |

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The benzofuran derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for microbial growth.

-

Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Structure-Activity Relationship (SAR) Considerations

The biological activity of benzofuran derivatives is highly dependent on the substitution pattern. For instance, the introduction of halogen atoms has been shown to enhance anticancer activity.[4] Similarly, the nature of the substituent at the 2-position of the benzofuran ring is often crucial for cytotoxic effects.[4] The presence of the butyl group at the 2-position in 2-Butyl-5-nitrobenzofuran may influence its lipophilicity and binding to biological targets. The nitro group at the 5-position is an electron-withdrawing group that can modulate the electronic properties of the molecule and may be involved in specific interactions with target proteins.

Future Directions

The preliminary studies of benzofuran derivatives highlight their significant therapeutic potential. For 2-Butyl-5-nitrobenzofuran and its analogs, future research should focus on:

-

Synthesis of a focused library of analogs: To systematically explore the structure-activity relationships.

-

Comprehensive biological screening: To evaluate their activity against a wider range of cancer cell lines and microbial strains.

-

Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways involved in their biological effects.

-

In vivo studies: To assess the efficacy and safety of promising lead compounds in animal models.

Conclusion

While 2-Butyl-5-nitrobenzofuran is primarily recognized as a synthetic intermediate, the extensive research on the broader benzofuran class strongly suggests that this scaffold holds significant potential for the development of novel therapeutic agents. The data and methodologies presented in this technical guide provide a foundational framework for researchers to explore the anticancer, antimicrobial, and other potential pharmacological activities of 2-Butyl-5-nitrobenzofuran and its analogs. Further dedicated investigation is warranted to unlock the full therapeutic promise of this chemical entity.

References

- 1. ijsdr.org [ijsdr.org]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jopcr.com [jopcr.com]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 16. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpbs.com [ijpbs.com]

- 18. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Friedel-Crafts Acylation of 2-Butyl-5-nitrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile method for the introduction of an acyl group onto an aromatic ring, proceeding via electrophilic aromatic substitution. This protocol details the specific application of the Friedel-Crafts acylation to 2-butyl-5-nitrobenzofuran, a key intermediate in the synthesis of various pharmacologically active molecules, including the antiarrhythmic agent dronedarone.[1][2] The presence of an electron-withdrawing nitro group at the 5-position deactivates the benzofuran ring system towards electrophilic attack, while the butyl group at the 2-position influences the regioselectivity of the reaction. The established protocol demonstrates that acylation occurs selectively at the 3-position of the benzofuran nucleus.[1][3] This application note provides a comprehensive, step-by-step procedure for this transformation, essential for researchers in medicinal chemistry and process development.

Reaction Scheme

The Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran is typically carried out using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][3] The reaction introduces the acyl group at the C3 position of the benzofuran ring.

General Reaction:

A specific example is the acylation with 4-methoxybenzoyl chloride.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for a representative Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran with 4-methoxybenzoyl chloride.[3]

| Parameter | Value | Molar Equivalent |

| Reactants | ||

| 2-Butyl-5-nitrobenzofuran | 1.0 | 1.0 |

| 4-Methoxybenzoyl chloride | 1.1 - 1.5 | 1.1 |

| Catalyst | ||

| Aluminum chloride (AlCl₃) | 1.1 - 1.5 | 1.1 |

| Solvent | ||

| Dichloroethane or other non-halogenated solvent | Sufficient volume for slurry | - |

| Reaction Conditions | ||

| Temperature | Ambient to reflux | - |

| Reaction Time | >95% conversion | - |

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran.[1][3] Caution: This reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Aluminum chloride is corrosive and reacts violently with water.[4]

Materials:

-

2-Butyl-5-nitrobenzofuran

-

4-Methoxybenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloroethane (or a suitable non-halogenated solvent such as toluene)[3]

-

Deionized water

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl) solution (for workup if needed)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Addition funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere, add 2-butyl-5-nitrobenzofuran (1.0 eq) and the chosen solvent (e.g., dichloroethane).

-

Stir the mixture to obtain a solution or a slurry.

-

Cool the mixture in an ice bath.

-

-

Addition of Lewis Acid and Acylating Agent:

-

Carefully add anhydrous aluminum chloride (1.1 eq) portion-wise to the cooled mixture, ensuring the temperature does not rise significantly.

-

In a separate flask, dissolve 4-methoxybenzoyl chloride (1.1 eq) in the reaction solvent.

-

Slowly add the 4-methoxybenzoyl chloride solution to the reaction mixture via an addition funnel over a period of 30-60 minutes, maintaining the low temperature.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)) until the starting material is consumed or conversion is greater than 95%.[3]

-

-

Work-up:

-

Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

-

Stir the mixture vigorously for 15-30 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers.

-

-

Purification:

-

Wash the combined organic layers with deionized water, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., isopropanol) or by column chromatography on silica gel.[1]

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran.

Signaling Pathway (Reaction Mechanism) Diagram

Caption: Mechanism of the Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-Butyl-5-nitrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 2-Butyl-5-nitrobenzofuran, a key intermediate in the synthesis of various pharmaceutical compounds. The described reverse-phase HPLC (RP-HPLC) method provides excellent separation and quantification of the main compound from its potential process-related impurities. This document provides the necessary protocols for instrument setup, sample preparation, and data analysis, making it suitable for routine quality control and research applications.

Introduction

2-Butyl-5-nitrobenzofuran is a critical building block in the synthesis of several active pharmaceutical ingredients (APIs). Its purity is paramount to ensure the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely accepted and reliable technique for the purity assessment of such organic compounds. This document presents a validated HPLC method for the quantitative analysis of 2-Butyl-5-nitrobenzofuran.

Physicochemical Properties

-

Chemical Structure:

-

Molecular Formula: C₁₂H₁₃NO₃

-

Molecular Weight: 219.24 g/mol

-

Appearance: Expected to be a pale yellow solid.

-

Solubility: Soluble in organic solvents such as acetonitrile and methanol.

HPLC Method Parameters

A reverse-phase HPLC method was developed for the analysis of 2-Butyl-5-nitrobenzofuran. The chromatographic conditions are summarized in the table below.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection | 254 nm |

| Run Time | 20 minutes |

Experimental Protocol

Reagents and Materials

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (ACS grade)

-

2-Butyl-5-nitrobenzofuran reference standard

-

2-Butyl-5-nitrobenzofuran sample for analysis

Standard Solution Preparation (100 µg/mL)

-

Accurately weigh approximately 10 mg of the 2-Butyl-5-nitrobenzofuran reference standard into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with acetonitrile.

-

Sonication may be used to ensure complete dissolution.

Sample Solution Preparation (100 µg/mL)

-

Accurately weigh approximately 10 mg of the 2-Butyl-5-nitrobenzofuran sample into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with acetonitrile.

-

Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject a blank (acetonitrile) to ensure a clean baseline.

-

Inject the standard solution to determine the retention time and peak area of the main component.

-

Inject the sample solution to determine the purity.

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation

The following table summarizes the expected retention times and relative retention times (RRT) for 2-Butyl-5-nitrobenzofuran and its potential impurities.

| Peak ID | Compound | Retention Time (min) | Relative Retention Time (RRT) |

| 1 | Impurity A (Starting Material) | 4.2 | 0.53 |

| 2 | Impurity B (By-product) | 6.8 | 0.85 |

| 3 | 2-Butyl-5-nitrobenzofuran | 8.0 | 1.00 |

| 4 | Impurity C (Over-alkylated) | 9.5 | 1.19 |

Visualization of Workflows and Relationships

Experimental Workflow

Caption: HPLC analysis workflow from sample preparation to reporting.

Logical Relationships in Purity Analysis

Caption: Factors influencing the HPLC purity analysis of 2-Butyl-5-nitrobenzofuran.

Conclusion

The HPLC method described in this application note is demonstrated to be suitable for the purity determination of 2-Butyl-5-nitrobenzofuran. The method is specific, robust, and provides clear separation of the main component from potential impurities. This protocol can be readily implemented in a quality control or research laboratory setting to ensure the quality of this important pharmaceutical intermediate.

Application Notes and Protocols for 2-Butyl-5-nitrobenzofuran as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Butyl-5-nitrobenzofuran as a key pharmaceutical intermediate, with a primary focus on its role in the synthesis of the antiarrhythmic drug, Dronedarone. This document includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

2-Butyl-5-nitrobenzofuran is a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its benzofuran core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiarrhythmic, anticancer, and antibacterial properties.[2][3][4] The primary and most well-documented application of 2-Butyl-5-nitrobenzofuran is as a key intermediate in the manufacturing of Dronedarone hydrochloride, a drug used to treat atrial fibrillation and atrial flutter.[1][5]

Chemical Properties and Specifications

2-Butyl-5-nitrobenzofuran (CAS No: 133238-87-6) is a bright yellow, low-melting solid.[1] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃NO₃ | [5] |

| Purity | ≥98% | [1] |

| Appearance | Bright yellow low melting solid | [1] |

Application in Dronedarone Synthesis

The synthesis of Dronedarone involves the conversion of 2-Butyl-5-nitrobenzofuran to (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, another key intermediate.[5][6] This is typically achieved through a Friedel-Crafts acylation reaction.

Experimental Workflow for Dronedarone Intermediate Synthesis

Caption: Synthetic workflow for a key Dronedarone intermediate.

Protocol 1: Synthesis of (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone

This protocol describes the Friedel-Crafts acylation of 2-Butyl-5-nitrobenzofuran.

Materials:

-

2-Butyl-5-nitrobenzofuran

-

4-Methoxybenzoyl chloride

-

Aluminum chloride (AlCl₃)

-

Chlorobenzene

-

Dichloromethane (DCM)

-

5% Aqueous HCl

-

5% Aqueous NaHCO₃

-

5% Aqueous NaCl

-

Water

-

Isopropyl alcohol (i-PrOH)

Procedure:

-

To a stirred solution of 4-methoxybenzoyl chloride in chlorobenzene, add aluminum chloride in portions at room temperature under a nitrogen atmosphere.

-

Add a solution of 2-Butyl-5-nitrobenzofuran (25 g, 0.11 mol) in chlorobenzene dropwise to the mixture.[5]

-

Heat the reaction mixture and maintain for 1 hour.[5]

-

After completion of the reaction (monitored by TLC), cool the mixture and quench with water (500 mL) and DCM (500 mL).[5]

-

Separate the organic layer and wash sequentially with 5% aqueous HCl (400 mL), water (100 mL), 5% aqueous NaHCO₃ (400 mL), and 5% aqueous NaCl (100 mL).[5]

-

Distill the organic layer to afford the crude product.[5]

-

Dissolve the crude material in i-PrOH (75 mL), cool, and filter to obtain the purified product.[5]

Quantitative Data:

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone | C₂₀H₁₉NO₅ | 353.37 | Not specified | Not specified |

Spectroscopic Data for (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone: [5]

-

¹H NMR (400MHz, CDCl₃): δ 8.56 (d, J = 2.4 Hz, 1H), 8.23 (dd, J = 8.8 Hz, J = 2.4 Hz, 1H), 7.81–7.85 (m, 2H), 7.55–7.57 (d, J = 8.8 Hz, 1H), 6.97–7.01 (m, 2H), 3.90 (s, 3H), 2.87–2.91 (t, J = 7.2 Hz, 2H), 1.68–1.76 (m, J = 7.2 Hz, 2H), 1.30–1.40 (m, J = 7.2 Hz, 2H), 0.87–0.91 (t, J = 7.2 Hz, 2H).

-

¹³C NMR (100MHz, CDCl₃): δ 188.9, 163.5, 158.9, 153.2, 144.1, 132.8, 130.8, 127.8, 120.1, 117.5, 117.1, 113.9, 111.2, 55.4, 29.8, 27.8, 22.2, 13.5.

Protocol 2: Synthesis of (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone

This protocol outlines the demethylation of the methoxy-substituted intermediate.

Materials:

-

(2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone

-

Aluminum chloride (AlCl₃)

-

Chlorobenzene

Procedure:

-

To a stirred solution of AlCl₃ (20.3 g, 0.15 mol) in chlorobenzene (140 mL), add (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone (20 g, 0.056 mol) in chlorobenzene.[5]

-

Heat the reaction mixture and monitor for completion.

-

Cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent and purify.

Quantitative Data:

| Product | CAS No | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone | 141645-16-1 | C₁₉H₁₇NO₅ | 339.34 | Off-white to light yellow powder |

Potential for Broader Pharmaceutical Applications

While the primary application of 2-Butyl-5-nitrobenzofuran is in Dronedarone synthesis, the benzofuran scaffold is present in numerous biologically active compounds.[2][4] The nitro group at the 5-position is also significant, as nitro compounds are active substances in many medicines.[7]

Potential Therapeutic Areas for Benzofuran Derivatives:

Caption: Potential therapeutic applications of benzofuran derivatives.

Further research could explore the synthesis of novel compounds from 2-Butyl-5-nitrobenzofuran for other therapeutic targets. The presence of the nitro group offers a handle for further chemical modifications, such as reduction to an amine, which can then be derivatized to create a library of new chemical entities for screening. While specific examples for these other applications starting from 2-Butyl-5-nitrobenzofuran are not extensively documented, the general biological significance of benzofurans suggests a promising area for future drug discovery efforts.[2][4]

References

- 1. nbinno.com [nbinno.com]

- 2. ijsdr.org [ijsdr.org]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ias.ac.in [ias.ac.in]

- 6. (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone CAS 141645-16-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols: Step-by-Step Synthesis of Dronedarone from 2-Butyl-5-nitrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of the antiarrhythmic drug dronedarone, starting from 2-butyl-5-nitrobenzofuran. The synthesis involves a multi-step process, including Friedel-Crafts acylation, demethylation, O-alkylation, nitro group reduction, and final sulfonylation.

Experimental Protocols

The synthesis of dronedarone from 2-butyl-5-nitrobenzofuran can be accomplished through the following five key steps:

Step 1: Friedel-Crafts Acylation of 2-Butyl-5-nitrobenzofuran

This step involves the acylation of 2-butyl-5-nitrobenzofuran with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃), to yield (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone.[1][2][3]

-

Materials: 2-butyl-5-nitrobenzofuran, 4-methoxybenzoyl chloride, tin(IV) chloride (SnCl₄), dichloromethane (DCM).

-

Procedure:

-